(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a cyclobutylmethyl substituent at the C4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position.
Properties
IUPAC Name |
(2S,4S)-4-(cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(7-10-5-4-6-10)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWZRPJWULLYSL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309433-05-2 | |
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituent Effects at the C4 Position
The cyclobutylmethyl group distinguishes the target compound from analogs with aromatic or halogenated substituents:
Key Findings :
Stereochemical Variations
Stereochemistry at C2 and C4 significantly impacts biological activity:
Key Findings :
Protecting Group Comparisons
The Boc group is compared to alternative N-protecting strategies:
Key Findings :
Physicochemical Properties
| Property | Target Compound | (2S,4S)-1-Boc-4-phenyl | (2S,4R)-4-Bromobenzyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~311.4 | 291.34 | ~397.3 |
| LogP (Predicted) | 2.1 | 3.5 | 3.8 |
| Solubility (Water) | Moderate | Low | Very Low |
Key Findings :
- The cyclobutylmethyl group reduces logP compared to phenyl or bromobenzyl analogs, enhancing aqueous solubility .
- Higher molecular weight in bromobenzyl derivatives may limit bioavailability .
Research Implications
The target compound’s structural features—(2S,4S) stereochemistry, cyclobutylmethyl substituent, and Boc protection—make it a versatile intermediate with advantages in stability, solubility, and metabolic resistance.
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